

Technical Monograph: 2-(2-Fluorophenyl)morpholine

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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)morpholine

CAS No.: 1017480-65-7

Cat. No.: B1358595

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Chemical Identity & Core Profile[1][2][3][4]

2-(2-Fluorophenyl)morpholine is a fluorinated heterocyclic compound belonging to the phenylmorpholine class. Structurally, it is the 2-fluoro analogue of the phenmetrazine metabolite 2-phenylmorpholine. It is primarily utilized in medicinal chemistry as a scaffold for norepinephrine-dopamine reuptake inhibitors (NDRIs) and as a metabolic probe in forensic toxicology.

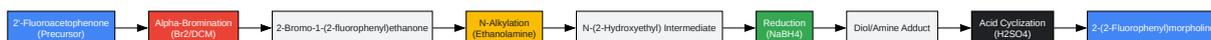
Parameter	Technical Detail
CAS Number (Free Base)	1017480-65-7
CAS Number (HCl Salt)	1251033-32-5
IUPAC Name	2-(2-Fluorophenyl)morpholine
Molecular Formula	C ₁₀ H ₁₂ FNO
Molecular Weight	181.21 g/mol
Exact Mass	181.0903
SMILES	FC1=CC=CC=C1C2NCCO2
Appearance	Colorless oil (free base) or White crystalline solid (HCl)
Solubility	Soluble in DMSO, Methanol, DCM; HCl salt soluble in water

Chemical Synthesis: Self-Validating Protocol

Methodology: The "Bromoketone-Ethanolamine" Cyclization Route

This protocol is chosen for its robustness and high atom economy. It proceeds via the formation of a hydroxy-amine intermediate followed by an acid-catalyzed intramolecular dehydration.

Reaction Scheme Visualization



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Figure 1: Stepwise synthetic pathway from acetophenone precursor to morpholine ring closure.

Detailed Protocol

Phase 1: Alpha-Bromination

- Setup: Charge a 500mL 3-neck round bottom flask with 2'-Fluoroacetophenone (0.1 mol) and 150 mL of Dichloromethane (DCM).
- Addition: Add Bromine (0.1 mol) dropwise over 60 minutes while maintaining temperature at 0-5°C. The solution will transition from dark red to pale yellow as Br₂ is consumed.
- Validation: TLC (Hexane/EtOAc 8:1) should show disappearance of the starting ketone.
- Workup: Wash with saturated NaHCO₃ to neutralize HBr. Dry organic layer over MgSO₄ and concentrate to yield the alpha-bromo ketone.

Phase 2: Amination & Reduction (One-Pot Variant)

- Amination: Dissolve the alpha-bromo intermediate in 100 mL THF. Cool to 0°C. Add Ethanolamine (0.25 mol) slowly (exothermic). Stir for 2 hours.
- Reduction: Without isolation, add Sodium Borohydride (NaBH₄, 0.15 mol) in small portions.
- Mechanism: This reduces the ketone carbonyl to a hydroxyl group, creating a vicinal amino-alcohol structure essential for cyclization.
- Quench: Quench with dilute HCl. Extract with EtOAc to remove non-basic impurities. Basify the aqueous layer (pH 12) and extract the amine intermediate with DCM.

Phase 3: Cyclization

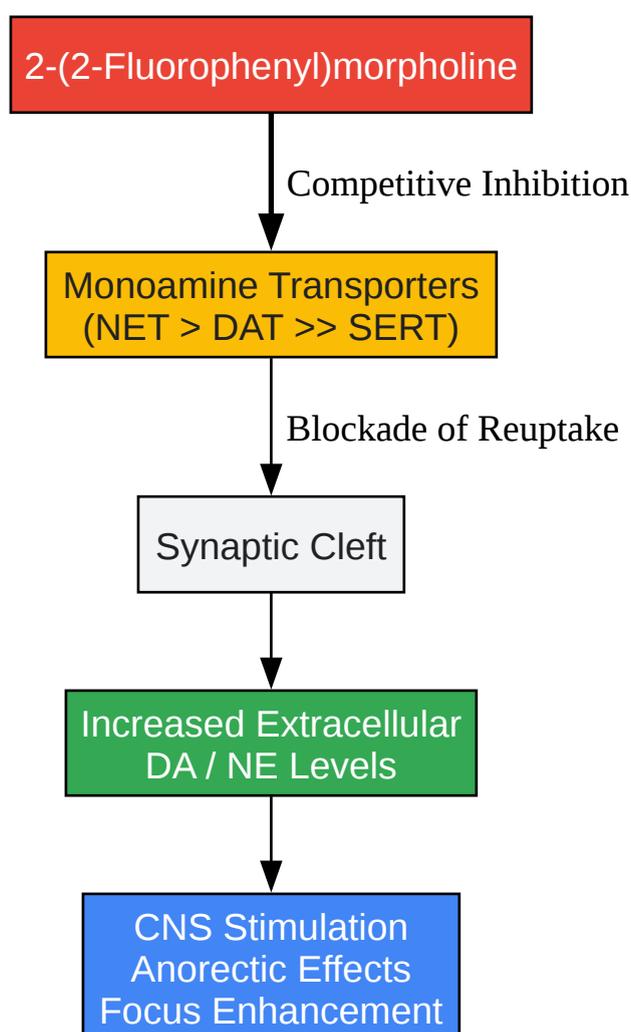
- Acid Treatment: Dissolve the intermediate in 70% Sulfuric Acid (H₂SO₄).
- Heating: Heat to 140°C for 1 hour. This forces the intramolecular dehydration (ether formation).
- Isolation: Pour onto crushed ice. Basify with NaOH pellets to pH 14. Extract the oily product with Diethyl Ether.
- Purification: Convert to HCl salt by bubbling dry HCl gas through an ethereal solution. Recrystallize from Isopropanol/Acetone.

Pharmacology & Mechanism of Action[1][3][6][7][8]

2-(2-Fluorophenyl)morpholine acts primarily as a monoamine transporter modulator. Its structural homology to Phenmetrazine dictates its pharmacodynamic profile.

Mechanism: Monoamine Transporter Inhibition

The molecule binds to the orthosteric site of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), blocking the reuptake of neurotransmitters. The 2-fluoro substituent introduces steric bulk and electronic withdrawal, potentially altering binding affinity compared to the parent 2-phenylmorpholine.



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Figure 2: Pharmacodynamic cascade of monoamine reuptake inhibition.

Structure-Activity Relationship (SAR)

- Morpholine Ring: Essential for maintaining the specific pKa (approx 8.5-9.0) required for transporter binding.
- 2-Phenyl Substitution: Provides the necessary lipophilic interaction with the transporter's hydrophobic pocket.
- 2-Fluoro Group:
 - Metabolic Stability: Blocks metabolic hydroxylation at the ortho-position, potentially extending half-life.
 - Lipophilicity: Increases logP, enhancing Blood-Brain Barrier (BBB) permeability.
 - Electronic Effect: The electron-withdrawing fluorine reduces the electron density of the aromatic ring, which can modulate pi-stacking interactions within the receptor site.

Analytical Characterization

To validate the identity of synthesized **2-(2-Fluorophenyl)morpholine**, the following analytical signatures must be observed.

Technique	Expected Signature
¹ H NMR (CDCl ₃)	Aromatic: Multiplet δ 7.0–7.5 ppm (4H). Benzylic: dd δ 4.6 ppm (1H). Morpholine Ring: Multiplets δ 2.8–3.8 ppm (6H).
¹⁹ F NMR	Single peak around δ -118 ppm (relative to CFCl ₃).
Mass Spectrometry (ESI+)	[M+H] ⁺ Peak: m/z 182.2. Fragment: Loss of morpholine ring or tropylium ion formation.
IR Spectroscopy	C-O-C Stretch: ~1100 cm ⁻¹ . N-H Stretch: ~3300 cm ⁻¹ (broad if salt). C-F Stretch: ~1200-1250 cm ⁻¹ .

Safety & Handling (SDS Summary)

Hazard Classification:

- Acute Toxicity: Harmful if swallowed or inhaled.
- Skin Corrosion/Irritation: Causes skin irritation (H315).
- Eye Damage: Causes serious eye irritation (H319).
- STOT-SE: May cause respiratory irritation (H335).

Handling Protocol:

- Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.
- PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat are mandatory.
- Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
- Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hygroscopic (HCl salt).

References

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Sources

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